molecular formula C16H17FN2O2 B4892817 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide

2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide

Cat. No. B4892817
M. Wt: 288.32 g/mol
InChI Key: DABDUULHSDELKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by the name of Ostarine. Ostarine is a non-steroidal compound that has been developed for the treatment of muscle wasting and osteoporosis. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass.

Mechanism of Action

2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide works by binding to the androgen receptor and stimulating the production of proteins that are involved in muscle growth. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, such as muscle and bone tissue, without affecting other tissues.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been found to have several biochemical and physiological effects. It has been found to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have a positive effect on insulin resistance and glucose metabolism.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments. It is a non-steroidal compound, which means that it does not have the same side effects as traditional anabolic steroids. It also has a selective effect on the androgen receptor, which means that it targets specific tissues in the body, making it a more effective and safer alternative to traditional anabolic steroids. However, it also has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are several future directions for the research on 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide. One direction is to study its potential use in the treatment of breast cancer. Another direction is to study its potential use in the treatment of muscle wasting and osteoporosis. Additionally, more research is needed to understand its mechanism of action and to develop more effective and safer 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide involves several steps. The first step involves the preparation of 4-fluorophenol by reacting 4-fluoronitrobenzene with sodium hydroxide. The second step involves the preparation of 3-(chloromethyl)pyridine by reacting 3-picoline with formaldehyde and hydrogen chloride. The third step involves the preparation of 2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide by reacting 4-fluorophenol and 3-(chloromethyl)pyridine with butyronitrile in the presence of a base.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to have anabolic effects on muscle tissue, which can help in the development of lean muscle mass. It has also been found to have potential in the treatment of osteoporosis and muscle wasting. In addition, it has been studied for its potential use in the treatment of breast cancer.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-15(21-14-7-5-13(17)6-8-14)16(20)19-11-12-4-3-9-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABDUULHSDELKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)butanamide

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